(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-3-(2-methylphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-12-7-5-6-8-13(12)9-10-15(23)18-11-14-19-16(22(2)3)21-17(20-14)24-4/h5-10H,11H2,1-4H3,(H,18,23)/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWMAPGGWSXYJC-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=CC(=O)NCC2=NC(=NC(=N2)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/C(=O)NCC2=NC(=NC(=N2)OC)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide is a synthetic compound that integrates a triazine core with an acrylamide moiety. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazine ring substituted with a dimethylamino group and a methoxy group, which enhances its reactivity. The acrylamide component contributes to its potential for biological interactions. The molecular formula is with a molecular weight of 319.38 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.38 g/mol |
| CAS Number | 2035000-70-3 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of acrylamide have shown efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell division. This mechanism is similar to that of established antitumor agents like taxanes and vinca alkaloids .
Antimicrobial Activity
The compound's structural features suggest it may exhibit antimicrobial properties. Compounds with similar triazine structures have been reported to possess significant antibacterial and antifungal activities . The presence of the dimethylamino group may enhance lipophilicity, potentially increasing membrane permeability and bioactivity against various pathogens.
Cholinesterase Inhibition
Research on related compounds indicates that they may act as inhibitors of cholinesterase enzymes, which are important targets in neuropharmacology. For example, certain acrylamide derivatives have demonstrated selective inhibition against butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : By binding to active sites on enzymes such as cholinesterases, the compound can modulate neurotransmitter levels.
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells by disrupting microtubule dynamics.
- Apoptosis Induction : The ability to trigger apoptosis in malignant cells has been observed with related structures, enhancing their therapeutic potential.
Case Studies
Several studies provide insights into the biological activity of related compounds:
- Study on Anticancer Activity : A study evaluated the anticancer effects of various acrylamide derivatives in xenograft models, demonstrating significant tumor growth inhibition compared to control groups .
- Cholinergic Activity Assessment : Another research assessed the effects of related compounds on cholinergic receptors using electrophysiological techniques in mouse models, indicating that specific derivatives could enhance cognitive functions by modulating neurotransmitter systems .
Scientific Research Applications
Medicinal Chemistry
Targeted Drug Development
The compound's structural features allow it to interact with specific biological targets, making it a promising candidate for drug development. The presence of the dimethylamino group enhances its lipophilicity, potentially improving cell membrane permeability. Research indicates that compounds with similar triazine structures exhibit anticancer and antimicrobial activities, suggesting that this compound may also possess therapeutic potential.
Binding Studies
Interaction studies are crucial for understanding the efficacy of this compound in medicinal applications. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be employed to evaluate its binding affinity to various enzymes or receptors. Computational docking studies can further elucidate the molecular interactions involved.
Polymer Chemistry
Synthesis of Specialty Polymers
This compound can serve as a building block in the synthesis of specialty polymers. Its acrylamide functionality allows for polymerization reactions that can lead to materials with enhanced properties such as flexibility and thermal stability. These polymers can be utilized in various applications ranging from coatings to biomedical devices.
Cross-Linking Agent
The acrylamide part of the molecule can act as a cross-linking agent in polymer formulations, improving mechanical strength and durability. This property is particularly beneficial in creating hydrogels for drug delivery systems or tissue engineering scaffolds.
Bioconjugation Techniques
Targeted Drug Delivery Systems
The unique structure of (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide facilitates effective bioconjugation strategies. By attaching this compound to biomolecules such as antibodies or peptides, researchers can develop targeted drug delivery systems that enhance therapeutic efficacy while minimizing side effects.
Fluorescent Probes for Biological Imaging
The compound's chemical properties can also be exploited to create fluorescent probes for biological imaging applications. Such probes enable real-time visualization of cellular processes, providing valuable insights into biological mechanisms and disease states.
Comparison with Related Compounds
To better understand the unique characteristics of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Dimethylaminobenzaldehyde | Aromatic aldehyde | Antimicrobial | Simple structure; lacks triazine |
| 6-Methoxy-1,3,5-triazine | Triazine core | Anticancer | No acrylamide functionality |
| N,N-Dimethylacrylamide | Acrylamide derivative | Polymerization | Lacks triazine moiety |
This table illustrates that while there are compounds with similar functional groups or core structures, the combination of triazine and acrylamide in this compound provides unique opportunities for specific biological interactions and applications not found in simpler analogs.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares key structural motifs with several acrylamide-triazine hybrids reported in the literature. A comparative analysis of substituents, synthesis, and properties is outlined below:
Key Observations:
- Triazine Modifications: The target compound’s 4-dimethylamino and 6-methoxy substituents contrast with morpholino (e.g., H9, Compound 30) or bromoquinoline () groups in analogues.
- Acrylamide Substituents: The o-tolyl group in the target compound introduces steric bulk and lipophilicity compared to trimethoxyphenyl () or morpholinoethyl () groups. This could impact membrane permeability and target engagement .
Physicochemical and Spectral Properties
1H NMR and mass spectrometry data provide insights into electronic environments and structural confirmation:
- Target Compound: Expected 1H NMR signals include aromatic protons from o-tolyl (δ ~6.5–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and dimethylamino protons (δ ~2.8–3.2 ppm). ESI-MS would likely show [M+H]+ near 400–420 Da.
- H9 (): 1H NMR (DMSO-d6) shows morpholino protons (δ 3.64 ppm), dimethylamino (δ 3.02 ppm), and acrylamide NH (δ 9.39 ppm). ESI-MS: 466.5670 [M+H]+ .
- 6t (): Trimethoxyphenyl protons at δ 3.8–4.0 ppm; indazole NH visible in CDCl3. LCMS purity >97% .
Key Observations:
- The o-tolyl group’s methyl substituent would split aromatic proton signals in the target compound, distinguishing it from analogues with symmetric substituents (e.g., trimethoxyphenyl).
- Dimethylamino and methoxy groups on triazine likely deshield adjacent protons compared to morpholino derivatives .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (E)-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-3-(o-tolyl)acrylamide, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution and acrylamide coupling. For example, α-bromoacrylic acid derivatives react with triazine-containing amines in ice-cooled DMF using EDCI as a coupling agent. Solvent systems (e.g., ethyl acetate/petroleum ether) and reaction durations (8–10 hours under reflux) are critical for yield optimization. Post-synthesis, purification via column chromatography and characterization by H/C NMR and mass spectrometry confirm structural integrity . Adjusting molar ratios of reagents (e.g., triethylamine as a base) and controlling reaction temperature (e.g., 0–5°C for exothermic steps) can improve yields from ~70% to >85% .
Q. How is the structural purity of this compound validated in academic research?
- Methodological Answer : Structural validation employs a combination of analytical techniques:
- NMR Spectroscopy : H NMR (400 MHz, DMSO-) detects characteristic peaks (e.g., dimethylamino protons at δ 3.01 ppm, methoxy groups at δ 3.64 ppm) .
- Mass Spectrometry : High-resolution TOF MS ES+ confirms molecular ion peaks (e.g., [M+H] at m/z 466.5670) .
- Elemental Analysis : Percent composition (C, H, N) is cross-checked against calculated values (e.g., C: 38.99% observed vs. 38.93% calculated) to validate purity .
Advanced Research Questions
Q. How do structural modifications of the triazine ring influence the compound’s biological activity, and what methodologies are used to assess these effects?
- Methodological Answer : Substituents on the triazine ring (e.g., dimethylamino, methoxy groups) are modified via electrophilic substitution or palladium-catalyzed coupling. For example, replacing methoxy with morpholino groups alters solubility and target binding. Biological activity is evaluated through:
- In vitro assays : Anticancer activity is tested against cell lines (e.g., MCF-7, A549) using MTT assays, with IC values correlated to substituent electronic profiles .
- Molecular docking : Computational models (e.g., AutoDock Vina) predict interactions with kinase domains (e.g., EGFR), guiding rational design .
Q. What experimental strategies resolve contradictions in reported biological data, such as varying IC values across studies?
- Methodological Answer : Discrepancies in activity data often arise from assay conditions (e.g., serum concentration, incubation time). To reconcile results:
- Standardized protocols : Use uniform cell lines (e.g., ATCC-validated) and control compounds (e.g., cisplatin) .
- Dose-response curves : Replicate experiments with ≥3 biological replicates and apply statistical models (e.g., nonlinear regression for IC calculation) .
- Meta-analysis : Compare data across studies using normalized metrics (e.g., % inhibition at 10 µM) .
Q. How can Design of Experiments (DoE) optimize the synthesis of derivatives with enhanced pharmacokinetic properties?
- Methodological Answer : DoE frameworks (e.g., factorial designs) identify critical variables:
- Factors : Reaction temperature (40–80°C), solvent polarity (DMF vs. THF), and catalyst loading (0.1–1.0 eq).
- Responses : Yield, purity, and logP (measured via HPLC).
- Software tools : Minitab or JMP models interactions between factors, reducing experimental runs by 50% while maximizing lipophilicity (logP <3) for blood-brain barrier penetration .
Q. What advanced spectroscopic techniques characterize the compound’s stability under physiological conditions?
- Methodological Answer :
- LC-MS/MS : Monitors degradation products in simulated gastric fluid (pH 1.2) and plasma .
- NMR kinetics : Tracks hydrolysis of acrylamide moieties in DO at 37°C, revealing half-life (>24 hours) .
- X-ray crystallography : Resolves solid-state conformation, identifying hydrogen bonds that enhance shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
